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Compound of Interest

Compound Name: 4-Amino-4-methylpentan-2-ol

CAS No.: 4404-98-2

Cat. No.: B1295098

Get Quote

Executive Summary & Molecular Identity[1][2]
4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) is a sterically hindered amino-alcohol

derivative. While its molecular weight of 117.19 g/mol serves as the fundamental stoichiometric

constant, its value in research lies in its structural duality: it possesses a hydroxyl group

(secondary alcohol) and a primary amine attached to a tertiary carbon.

This specific steric arrangement prevents the formation of stable carbamates during CO₂

capture, shifting the equilibrium toward bicarbonates and significantly enhancing absorption

capacity compared to conventional amines like Monoethanolamine (MEA). In pharmaceutical

synthesis, it serves as a chiral building block (when resolved) for oxazolidines and

heterocycles.

Physicochemical Passport[1]
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Property Value Technical Context

Molecular Weight 117.19 g/mol

Basis for all

molarity/stoichiometry

calculations.

Molecular Formula C₆H₁₅NO
Degree of Unsaturation = 0

(Saturated acyclic).

Exact Mass 117.1154 Da

Critical for High-Resolution

Mass Spectrometry (HRMS)

identification.

CAS Registry 4404-98-2

Unique identifier; distinct from

its ketone precursor

(Diacetonamine, CAS 625-04-

7).

Physical State Colorless Liquid
Viscous due to intermolecular

hydrogen bonding.

pKa (Amine) ~9.8 - 10.2

Estimated; highly basic due to

inductive effect of methyl

groups.

Boiling Point ~180-190°C

High boiling point necessitates

vacuum distillation for

purification.

Synthetic Pathway & Protocol
The synthesis of 4-Amino-4-methylpentan-2-ol is a two-stage process starting from Mesityl

Oxide. The critical step defining the product's purity is the chemoselective reduction of the

ketone intermediate (Diacetonamine) without affecting the amine functionality.

Reaction Logic Diagram (Graphviz)
The following diagram illustrates the stepwise transformation from Mesityl Oxide to the target

amino alcohol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1295098/docs?utm_src=pdf-body#technical-guide-4-amino-4-methylpentan-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mesityl Oxide
(Precursor)

Diacetonamine
(Intermediate Ketone)

MW: 115.17

Michael Addition
(Exothermic)

Ammonia
(NH3) 4-Amino-4-methylpentan-2-ol

(Target Alcohol)
MW: 117.19

Chemoselective
Reduction

NaBH4
(Reducing Agent)

Click to download full resolution via product page

Figure 1: Synthetic route from Mesityl Oxide via Diacetonamine intermediate.

Detailed Synthesis Protocol
Objective: Isolate high-purity 4-Amino-4-methylpentan-2-ol from Diacetonamine.

Reagents:

Diacetonamine Hydrogen Oxalate (or free base)

Sodium Borohydride (NaBH₄)[1][2][3][4]

Methanol (Solvent)[1][3]

Sodium Hydroxide (NaOH) for workup

Step-by-Step Workflow:

Precursor Preparation: If starting with Diacetonamine Hydrogen Oxalate, neutralize with 10%

NaOH to release the free base ketone. Extract with dichloromethane (DCM) and

concentrate.

Reduction Setup: Dissolve the Diacetonamine (1.0 eq) in Methanol (0.5 M concentration).

Cool to 0°C in an ice bath to suppress side reactions.

Hydride Addition: Add NaBH₄ (1.1 eq) portion-wise over 30 minutes. Note: Gas evolution (H₂)

will occur.
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Causality: NaBH₄ is selected over LiAlH₄ because it is mild and chemoselective for

ketones in the presence of protic solvents like methanol.

Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (stain with

Ninhydrin for amine detection).

Quenching: Carefully add dilute HCl to destroy excess hydride and hydrolyze the borate

complex.

Isolation:

Basify the solution to pH > 12 using NaOH pellets (to ensure the amine is deprotonated

and organic-soluble).

Extract exhaustively with DCM or Chloroform.

Dry organic layer over anhydrous Na₂SO₄.

Purification: Remove solvent under reduced pressure. Purify the residue via vacuum

distillation (essential due to high BP) to obtain the target as a clear oil.

Functional Application: Carbon Capture (CCS)
The molecular weight of 117.19 g/mol is particularly relevant in Carbon Capture and Storage

(CCS) applications. This molecule belongs to the class of Sterically Hindered Amines.

Mechanism of Action
Unlike simple primary amines (e.g., MEA) that form stable carbamates (2:1 amine:CO₂

stoichiometry), 4-Amino-4-methylpentan-2-ol utilizes steric hindrance at the alpha-carbon

(position 4) to destabilize the carbamate.

Pathway A (Unstable): Amine + CO₂ ⇌ Carbamate (Destabilized by methyl groups).

Pathway B (Dominant): Carbamate + H₂O ⇌ Bicarbonate (HCO₃⁻) + Protonated Amine.

Result: The stoichiometry shifts towards 1:1 (CO₂:Amine), theoretically doubling the capture

capacity per mole of amine compared to stable carbamate formers.
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CO₂ Capture Cycle Diagram
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Figure 2: The Sterically Hindered Amine Cycle for enhanced CO₂ loading.

Analytical Characterization
To validate the synthesis and molecular weight, the following analytical signatures must be

confirmed.
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Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode).

Expected Signal:

[M+H]⁺ = 118.12 Da.

Fragmentation often shows loss of water [M+H - 18]⁺ = 100.12 Da.

Alpha-cleavage near the amine group may generate characteristic fragments.

NMR Spectroscopy (¹H NMR in CDCl₃)
δ 1.10 - 1.20 ppm: Methyl groups on C4 (Singlet, 6H).

δ 1.15 ppm: Methyl group on C1 (Doublet, 3H).

δ 1.4 - 1.6 ppm: Methylene protons at C3 (Multiplet, 2H).

δ 3.9 - 4.1 ppm: Methine proton at C2 (Multiplet, 1H).

Note: The amine (NH₂) and hydroxyl (OH) protons are exchangeable and their shift varies

with concentration and solvent dryness.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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